molecular formula C14H22Cl2N2O B1421937 1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride CAS No. 1281019-20-2

1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Cat. No. B1421937
CAS RN: 1281019-20-2
M. Wt: 305.2 g/mol
InChI Key: WONUYXUMSZVGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, also known as 3,4-dimethyl-1-(2-piperazin-1-yl-ethyl)-benzene-1,2-diol dihydrochloride, is a small molecule synthesized from the reaction of 1-(3,4-dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one and hydrochloric acid. It is a white powder that is soluble in water and has a melting point of 179-181°C. It is used in a variety of scientific research applications, including drug discovery and development, biochemical and physiological research, and laboratory experiments.

Scientific Research Applications

  • Spectroscopic Characterization :

    • A study by Qin et al. (2005) employed spectroscopic techniques, including DEPT, H-H COSY, HMQC, and HMBC heteronuclear correlation, to fully assign NMR spectra for a similar dihydrochloride salt compound (Qin, Lin, Lin, Xue, & Ren, 2005).
  • Synthesis Methods :

  • Biological Activity :

    • A study by Rajkumar et al. (2014) synthesized piperazine derivatives and evaluated their antimicrobial activities, showing significant antibacterial and antifungal properties (Rajkumar, Kamaraj, & Krishnasamy, 2014).
    • Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing a piperazine moiety and investigated their anticancer activities against breast cancer cells, with some compounds showing promising results (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
  • Material Properties :

    • Khedhiri et al. (2016) synthesized an organic-inorganic hybrid material incorporating a similar piperazine derivative, exploring its crystal structure and magnetic properties (Khedhiri, Mi, Rzaigui, & Nasr, 2016).
  • Pharmaceutical Intermediate Manufacturing :

properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.2ClH/c1-11-3-4-13(9-12(11)2)14(17)10-16-7-5-15-6-8-16;;/h3-4,9,15H,5-8,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONUYXUMSZVGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CN2CCNCC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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